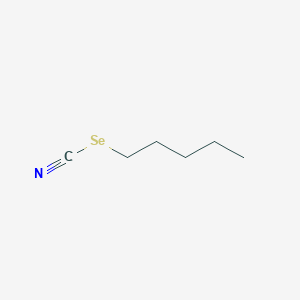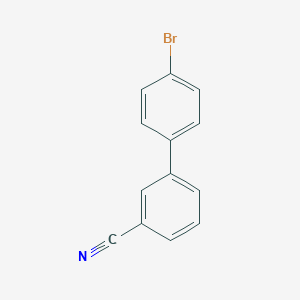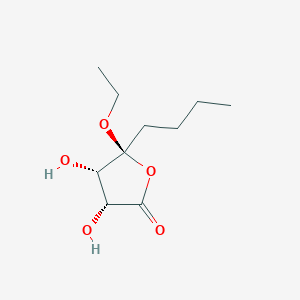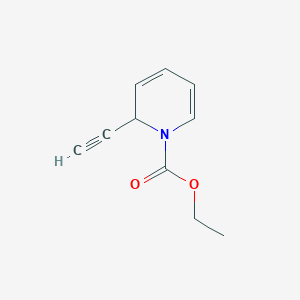
Pentyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl selenocyanate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. It is a member of the selenocyanate family of compounds, which are known for their diverse range of biological and chemical activities. Pentyl selenocyanate is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of pentyl selenocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress, which can induce cell death in cancer cells. Pentyl selenocyanate has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Pentyl selenocyanate has a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to reduce inflammation in the body, which can help alleviate symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pentyl selenocyanate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its toxicity, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of pentyl selenocyanate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for pentyl selenocyanate in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its use in the treatment of inflammatory diseases and its potential as an antioxidant supplement.
Synthesemethoden
Pentyl selenocyanate can be synthesized using a variety of methods, including the reaction of pentyl cyanide with selenium powder, the reaction of pentyl isocyanate with hydrogen selenide, and the reaction of pentyl isothiocyanate with selenium dioxide. The most commonly used method involves the reaction of pentyl cyanide with selenium powder in the presence of a catalyst such as copper or zinc. This method yields high purity pentyl selenocyanate, which can be further purified using distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Pentyl selenocyanate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, which make it a promising candidate for cancer therapy. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
163398-03-6 |
|---|---|
Produktname |
Pentyl selenocyanate |
Molekularformel |
C6H11NSe |
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
pentyl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |
InChI-Schlüssel |
CECRYZRJRPIGMC-UHFFFAOYSA-N |
SMILES |
CCCCC[Se]C#N |
Kanonische SMILES |
CCCCC[Se]C#N |
Andere CAS-Nummern |
163398-03-6 |
Synonyme |
PENTYLSELENOCYANATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)









![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)


